Alachlor-d13
Overview
Description
Synthesis Analysis
Alachlor-d13, an isotopically labeled version of Alachlor, involves sophisticated synthetic pathways similar to those used in the creation of other complex molecules. Although there's no direct literature on Alachlor-d13, synthesis methods for labeled compounds often involve the incorporation of isotopically labeled atoms at specific positions in the molecule. For example, the synthesis of δ‐aminolevulinic acid (ALA) regioselectively labeled with 13C demonstrates a method that could be adapted for Alachlor-d13, where 13C-labeled glycine, Meldrum's acid, or bromoacetate are key intermediates (Kurumaya et al., 1989).
Molecular Structure Analysis
The molecular structure of Alachlor-d13, while not explicitly detailed in available literature, would closely resemble that of Alachlor but with the substitution of hydrogen atoms with deuterium (d13) at specific positions. This isotopic labeling does not alter the molecular geometry but can significantly affect the molecule's physical and chemical properties due to the isotopic effect.
Chemical Reactions and Properties
Chemical reactions involving Alachlor-d13 would be expected to mirror those of Alachlor, albeit with rate differences due to the isotopic effect. The metabolism of Alachlor in soils leading to the formation of ethanesulfonic acid (ESA) derivatives showcases the type of chemical transformations Alachlor undergoes, which would be similar for Alachlor-d13, albeit potentially at different rates due to the mass difference of deuterium versus hydrogen (Cardoza et al., 2004).
Physical Properties Analysis
Isotopic labeling with deuterium affects the physical properties of the molecule, such as boiling point, melting point, and density, typically making them slightly higher compared to the non-labeled version. However, specific data on Alachlor-d13's physical properties are not directly available but can be inferred based on general principles of isotopic substitution.
Chemical Properties Analysis
The chemical properties of Alachlor-d13, similar to its reactions and metabolism, would be expected to closely follow those of Alachlor. The presence of deuterium atoms could affect the chemical stability and reactivity, especially in deuterium-sensitive reactions. For example, the synthesis and characterization of adducts of Alachlor with DNA bases reveal insights into its potential interactions at the molecular level, which might slightly differ for Alachlor-d13 due to the isotopic effect (Nesnow et al., 1995).
Scientific Research Applications
Toxicological and Health Impact Studies :
- Alachlor exposure in crucian carp decreases gonadosomatic and hepatosomatic index and alters hepatic antioxidant defense and detoxifying enzyme activities (Yi et al., 2007).
- It increases urine mutagenicity and hepatic DNA adduct formation in rats, indicating potential health risks (George et al., 1998).
- Chronic dietary exposure to alachlor can produce olfactory mucosal tumors in rats (Wetmore et al., 1999).
- Long-term occupational exposure may be a risk factor for laryngeal cancer (Lerro et al., 2018).
Environmental Impact and Remediation Studies :
- Slow-release formulations of alachlor can reduce leaching and enhance weed control (Undabeytia et al., 2010).
- Soil-isolated microbes, such as Aspergillus niger and Xanthomonas axonopodis, can degrade alachlor, aiding in bio-remediation strategies (Ahmad, 2020).
- Activated carbon from sawdust can effectively remove Alachlor from soil (Ahmad, 2018).
Analytical and Detection Techniques :
- A novel approach for biomonitoring alachlor levels in experimental animals and potentially humans has been developed (Lambert et al., 1999).
- Electrochemical impedance sensor based on imprinted polymer receptor for the detection of alachlor (Elshafey & Radi, 2018).
Molecular and Cellular Studies :
- Transcriptional profiling in Saccharomyces cerevisiae predicts potential cytotoxic effects of alachlor (Gil et al., 2011).
- Paecilomyces marquandii demonstrates a mechanism for alachlor biodegradation, providing insights into xenobiotic biodegradation (Szewczyk et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-(methoxymethyl)-N-[3,4,5-trideuterio-2,6-bis(1,1,2,2,2-pentadeuterioethyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-4-11-7-6-8-12(5-2)14(11)16(10-18-3)13(17)9-15/h6-8H,4-5,9-10H2,1-3H3/i1D3,2D3,4D2,5D2,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSGPAVHZFQHGE-PTKGBVOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N(COC)C(=O)CCl)C([2H])([2H])C([2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583583 | |
Record name | Alachlor-d13 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alachlor-d13 | |
CAS RN |
1015856-63-9 | |
Record name | Alachlor-d13 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1015856-63-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.